3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide
Description
This compound features a hybrid structure combining an indole moiety (a privileged scaffold in medicinal chemistry) with a pyrido[2,3-d]pyrimidin-4-one core linked via a propanamide bridge. The indole group is critical for receptor interactions, while the pyridopyrimidine system may enhance metabolic stability and binding affinity. Its ethyl spacer between the pyridopyrimidine and propanamide groups likely modulates conformational flexibility, influencing target selectivity .
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H21N5O2/c1-14-25-20-17(6-4-10-23-20)21(28)26(14)12-11-22-19(27)9-8-15-13-24-18-7-3-2-5-16(15)18/h2-7,10,13,24H,8-9,11-12H2,1H3,(H,22,27) |
InChI Key |
JMHLJVZCISSPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the synthesis of the pyridopyrimidine moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physical Properties
*Estimated based on structural similarity.
Critical Analysis
- Indole vs. Heterocyclic Replacements: Indole-containing compounds (e.g., target, (R)-9e) generally show higher receptor affinity than benzoxazolone or quinazolinone analogues, likely due to indole’s ability to engage in π-cation and hydrogen-bond interactions .
- Role of Ureido Linkers: Ureido derivatives (e.g., (R)-9e) exhibit nanomolar agonist activity at FPR2, outperforming non-ureido analogues. The linker’s rigidity and hydrogen-bond capacity are critical for receptor activation .
- Pyridopyrimidine vs.
Biological Activity
The compound 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide , with CAS number 1574472-99-3 , is a complex organic molecule that possesses significant biological activity due to its unique structural features, which include an indole moiety and a pyrido[2,3-d]pyrimidine core. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 361.4 g/mol . The structure can be represented as follows:
This compound features:
- An indole ring , known for its role in various biological processes.
- A pyrido[2,3-d]pyrimidine structure, which is associated with a wide range of biological activities.
Anticancer Activity
Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various tumor cell lines. A study demonstrated that modifications on the nitrogen at the N-8 position of related pyridopyrimidine rings can influence their cytotoxicity, suggesting that structural variations are crucial for enhancing anticancer activity .
| Compound | Tumor Cell Lines Tested | Cytotoxicity Level |
|---|---|---|
| 7ao | 16 | Moderate |
| 7aaj | 16 | Severe loss of activity with modifications |
Antimicrobial Activity
The presence of the indole moiety in the compound contributes to its antimicrobial properties. Indole derivatives are known to inhibit bacterial growth and have been explored for their potential as antibacterial agents. The pyrido[2,3-d]pyrimidine structure also adds to this activity, making it a candidate for further development in treating infections .
Anti-inflammatory Effects
Compounds containing both indole and pyrido[2,3-d]pyrimidine structures have been reported to possess anti-inflammatory properties. These activities are particularly relevant in the context of chronic inflammatory diseases where such compounds may offer therapeutic benefits by modulating inflammatory pathways .
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- Interaction with Cellular Targets : The structural components allow for interactions with various cellular receptors or pathways, influencing cellular signaling and responses.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of related compounds on multiple cancer cell lines. The findings indicated that certain substitutions on the pyridopyrimidine moiety significantly enhanced anticancer activity .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of indole-pyrido[2,3-d]pyrimidine derivatives against common bacterial strains. Results showed promising inhibition rates, suggesting potential applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
